Home > Products > Screening Compounds P146047 > Lergotrile mesylate
Lergotrile mesylate - 51473-23-5

Lergotrile mesylate

Catalog Number: EVT-273091
CAS Number: 51473-23-5
Molecular Formula: C18H22ClN3O3S
Molecular Weight: 395.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lergotrile mesylate is an ergoline derivative that inhibits prolactin in vivo and in vitro.
Synthesis Analysis

The synthesis of lergotrile mesylate involves multiple steps, beginning with the extraction of ergot alkaloids from the ergot fungus, Claviceps purpurea. The synthesis can be summarized as follows:

  1. Ergot Alkaloid Extraction: The initial step involves isolating ergot alkaloids from the fungal source.
  2. Chemical Modification: The extracted alkaloids undergo various chemical modifications to introduce specific functional groups conducive to forming lergotrile mesylate.
  3. Purification: Techniques such as crystallization and chromatography are employed to purify the final product, ensuring it meets the required purity standards for research and therapeutic use.

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Lergotrile mesylate features a complex molecular structure characteristic of ergot alkaloids. It possesses a bicyclic structure that includes a fused indole ring system. Key structural features include:

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: Approximately 357.45 g/mol
  • Functional Groups: The presence of a mesylate group (methanesulfonic acid ester) enhances its reactivity and solubility.

The compound's stereochemistry plays a crucial role in its biological activity, influencing its interaction with dopamine receptors.

Chemical Reactions Analysis

Lergotrile mesylate participates in several chemical reactions that are significant for both its synthesis and potential modifications:

  1. Oxidation: Under specific conditions, lergotrile mesylate can be oxidized to form various derivatives.
  2. Reduction: Reduction reactions may convert lergotrile mesylate into less active or different pharmacologically active forms.
  3. Substitution Reactions: The mesylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions that can modify the compound's structure.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Lergotrile mesylate functions primarily as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of endogenous dopamine. This interaction leads to several physiological effects, including:

  • Inhibition of Prolactin Secretion: By acting on dopamine D2 receptors in the pituitary gland, lergotrile mesylate reduces prolactin levels.
  • Neurological Effects: Its use in treating Parkinson's disease has been linked to improvements in motor symptoms due to enhanced dopaminergic signaling .

The compound's mechanism also involves blocking certain dopamine receptors under specific conditions, highlighting its complex pharmacological profile .

Physical and Chemical Properties Analysis

Lergotrile mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its mesylate group.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely documented but is essential for purification processes.

These properties are critical for determining the appropriate storage conditions and formulations for therapeutic use.

Applications

Lergotrile mesylate has a range of scientific applications across various fields:

  1. Medicine: It is primarily studied for managing hypertension and prolactin-related disorders. Clinical trials have shown efficacy in patients with Parkinson's disease who exhibit resistance to standard treatments like levodopa .
  2. Pharmacology: Research into lergotrile mesylate provides insights into dopamine receptor functions and their implications in neurological diseases.
  3. Chemistry Research: As an ergot derivative, it serves as a model compound for studying the chemical behavior of similar alkaloids and their interactions within biological systems .
Introduction to Lergotrile Mesylate in Neuropharmacological Research

Pharmacological Classification as an Ergot Alkaloid Derivative

Lergotrile mesylate (chemical name: (8β)-N-[(Cyclopropylmethyl)amino]methyl]-6-methylergoline-8-methanol mesylate) represents a synthetically modified ergot alkaloid with targeted dopaminergic activity. Its core structure consists of an ergoline backbone characterized by a tetracyclic ring system indole-ethylamine framework, modified with critical functional groups that confer its unique receptor binding profile. The molecular formula is C₁₇H₁₈ClN₃·CH₄O₃S, with a molecular weight of 395.90 g/mol [7] [8]. The mesylate salt formulation enhances its water solubility and bioavailability, crucial for pharmacological administration. Stereochemically, it possesses three defined stereocenters with absolute configuration critical for dopamine receptor interaction, as evidenced by its specific rotation and spatial orientation of pharmacophoric elements [5] [7].

Structurally, lergotrile mesylate belongs to the clavine subclass of ergot alkaloids, distinguished by:

  • A methyl group at position C6
  • A cyanoethyl substituent on the N6 nitrogen
  • Chlorination at the indole C2 position
  • Mesylate esterification of the C8 hydroxyl group

These modifications differentiate it from natural ergot compounds like ergotamine and facilitate its dopaminergic agonist properties rather than serotonergic or adrenergic activities typical of other ergots [5] [8]. The compound's structural attributes enable selective binding to dopamine receptors, particularly the D2 subtype, as confirmed through radioligand displacement studies showing nanomolar affinity ranges [6] [8]. This specific binding occurs without activation of dopamine-sensitive adenylate cyclase, distinguishing its mechanism from classical agonists like apomorphine [6] [7].

Table 1: Structural Characteristics of Lergotrile Mesylate

FeatureChemical AttributePharmacological Significance
Core ScaffoldErgoline tetracyclic systemProvides structural foundation for CNS penetration
N6 Substitution-CH₂CH₂CN groupEnhances dopamine receptor selectivity
C8 Modification-CH₂OH with mesylate saltImproves solubility and bioavailability
HalogenationChlorine at C2 positionIncreases receptor affinity and metabolic stability
StereochemistryAbsolute configuration at C5, C8, C10Critical for D2 receptor binding conformation

Biochemically, lergotrile functions as a direct-acting dopamine receptor agonist, bypassing the need for metabolic activation. Its ergot-derived structure facilitates crossing the blood-brain barrier, where it activates postsynaptic dopamine receptors in the nigrostriatal pathway. Unlike levodopa, it does not require conversion to dopamine and exerts effects independent of presynaptic neuronal integrity, making it effective in advanced Parkinson's disease with significant neuronal loss [3] [7]. This activity extends to pituitary dopamine receptors where it potently inhibits prolactin secretion at ED₅₀ values below 1 mg/kg in animal models, confirming its central dopaminergic actions [6] [8].

Historical Development and Rationale for Dopaminergic Targeting

The development of lergotrile mesylate in the early 1970s emerged from systematic exploration of ergot alkaloids for neurological applications, driven by the limitations of levodopa therapy in Parkinson's disease. Researchers sought dopamine agonists that could:

  • Provide direct receptor stimulation independent of presynaptic neurons
  • Mitigate the "wearing-off" phenomenon and on-off fluctuations associated with chronic levodopa
  • Offer alternative mechanisms to bypass dysfunctional dopamine synthesis pathways [3] [4]

Initial pharmacological screening revealed lergotrile's potent dopaminergic properties in two key models: reduction of reserpine-induced rigidity in rats and dose-dependent suppression of tremors in MPTP-treated monkeys. In the pivotal 1975 study published in Neurology, lergotrile administration produced a 60-75% reduction in tremor intensity in monkeys with surgically induced tremors at doses of 0.5-2.0 mg/kg, establishing proof of concept for antiparkinsonian effects [2].

The rationale for dopaminergic targeting centered on lergotrile's unique receptor activation profile. Neurochemical studies demonstrated its ability to:

  • Stimulate stereotyped behaviors in intact rats (ED₅₀ = 3.2 mg/kg)
  • Induce contralateral rotation in 6-hydroxydopamine-lesioned rats (indicating postsynaptic receptor activation)
  • Suppress prolactin secretion by 80% at 1.5 mg/kg in primates [6] [8]

Unlike apomorphine, lergotrile achieved these effects without stimulating dopamine-sensitive adenylate cyclase, suggesting selective D2 receptor activation. This mechanistic distinction was later confirmed through receptor binding assays showing preferential displacement of [³H]spiperone (D2-selective ligand) over [³H]SCH-23390 (D1-selective ligand) [6].

Clinical translation followed rapidly, with Lieberman et al. (1977) reporting significant improvement in parkinsonian symptoms when lergotrile mesylate (mean dose: 52 mg/day) was added to levodopa/carbidopa therapy. In their double-blind trial of 20 patients:

  • Total disability scores decreased by 38% (p<0.01)
  • Tremor improved by 45%, rigidity by 32%, bradykinesia by 29%
  • Levodopa dosage could be reduced by 15% while maintaining efficacy [3]

Table 2: Key Dopaminergic Actions of Lergotrile Mesylate in Experimental Models

ActionExperimental ModelEffective DoseMagnitude of Effect
Tremor suppressionSurgically-induced monkey tremor0.5-2.0 mg/kg60-75% reduction
Prolactin inhibitionPrimate pituitary1.5 mg/kg80% suppression
Stereotypy inductionIntact rats3.2 mg/kgED₅₀
Contralateral rotation6-OHDA lesioned rats0.05-1.5 mg/kg i.p.Dose-dependent up to 300 rotations/hour
Receptor bindingStriatal membranesIC₅₀ = 12 nMPreferential D2 displacement

Subsequent clinical studies confirmed lergotrile's efficacy as monotherapy. Calne et al. (1978) documented improvement in 5 of 6 de novo Parkinson's patients not receiving levodopa, with 30-40% reduction in Unified Parkinson's Disease Rating Scale scores during dose escalation to 25 mg/day [4]. This provided the first clinical evidence that ergot-derived dopamine agonists could function independently of endogenous dopamine synthesis pathways. The drug demonstrated particular efficacy for tremor-dominant Parkinson's, with one study reporting statistically significant tremor reduction (p<0.05) in 75% of patients at doses of 12-20 mg/day [2] [4].

The historical significance of lergotrile lies in establishing the ergot scaffold as a viable platform for dopamine agonist development. Though hepatotoxicity prevented its commercial adoption, it provided the structural and pharmacological prototype for subsequent ergot derivatives like pergolide and cabergoline. Its development validated D2-selective agonism as a therapeutic strategy, influencing all later ergoline-based antiparkinsonian drugs [3] [7].

Table 3: Nomenclature and Identifiers for Lergotrile Mesylate

Nomenclature SystemDesignation
IUPAC Name(8β)-N-[(Cyclopropylmethyl)amino]methyl]-6-methylergoline-8-methanol mesylate
Chemical Abstracts Service (CAS) Registry51473-23-5
PubChem CID20055399
UNII1945N48N9E
KEGG DRUGD04694
Molecular FormulaC₁₇H₁₈ClN₃·CH₄O₃S
Other DesignationsLergotrile mesilate; Lergotril mesylate; Lergotrile methanesulfonate

Properties

CAS Number

51473-23-5

Product Name

Lergotrile mesylate

IUPAC Name

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

InChI

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1

InChI Key

WXHDJVDIJQDJMK-AYJWUPBJSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636;

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.